

"4,7-Dichlorobenzo[d]thiazol-2(3H)-one molecular structure"

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Compound of Interest

Compound Name: 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

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An In-depth Technical Guide on the Molecular Structure of **4,7-Dichlorobenzo[d]thiazol-2(3H)-one**

Abstract

This document provides a comprehensive technical overview of **4,7-Dichlorobenzo[d]thiazol-2(3H)-one**, a chlorinated heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This guide details the molecule's structural identifiers, physicochemical properties, and standard protocols for its synthesis and characterization. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles predicted data and methodologies based on established chemical principles and analysis of analogous structures.

Molecular Structure and Identifiers

4,7-Dichlorobenzo[d]thiazol-2(3H)-one belongs to the benzothiazolone class of compounds. Its core structure consists of a benzene ring fused to a thiazolone ring, with two chlorine atoms substituted at positions 4 and 7 of the bicyclic system.

Caption: 2D representation of **4,7-Dichlorobenzo[d]thiazol-2(3H)-one**.

Quantitative data including molecular identifiers are summarized in the table below.

Identifier	Value	Source
CAS Number	87553-89-7	[1] [2] [3]
Molecular Formula	C ₇ H ₃ Cl ₂ NOS	[1] [2] [3]
Molecular Weight	220.08 g/mol	[1] [2] [3]
Synonyms	4,7-dichloro-3H-1,3-benzothiazol-2-one, 2(3H)-Benzothiazolone, 4,7-dichloro-	[1] [2]

Physicochemical Properties

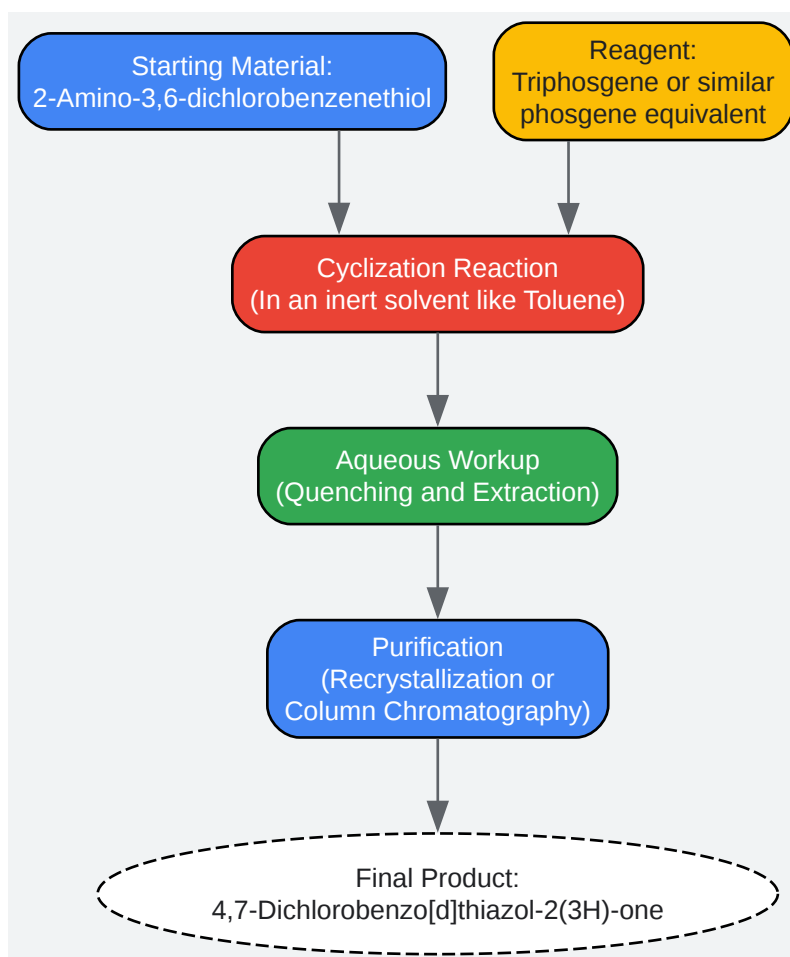
The predicted physicochemical properties of **4,7-Dichlorobenzo[d]thiazol-2(3H)-one** are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for biological interactions.

Property	Value	Source
Appearance	White solid	[2]
Density (Predicted)	1.637 ± 0.06 g/cm ³	[1] [2] [3]
pKa (Predicted)	8.56 ± 0.20	[1]
Storage Temperature	2-8°C	[1] [2] [3]

Experimental Protocols

Synthesis Workflow

The synthesis of benzothiazole derivatives often involves the cyclization of precursor molecules containing aniline and thiol functionalities. A plausible synthetic route for **4,7-Dichlorobenzo[d]thiazol-2(3H)-one** would start from a dichlorinated 2-aminothiophenol derivative, followed by cyclization using a phosgene equivalent to form the thiazolone ring.



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Caption: Generalized workflow for the synthesis of the target compound.

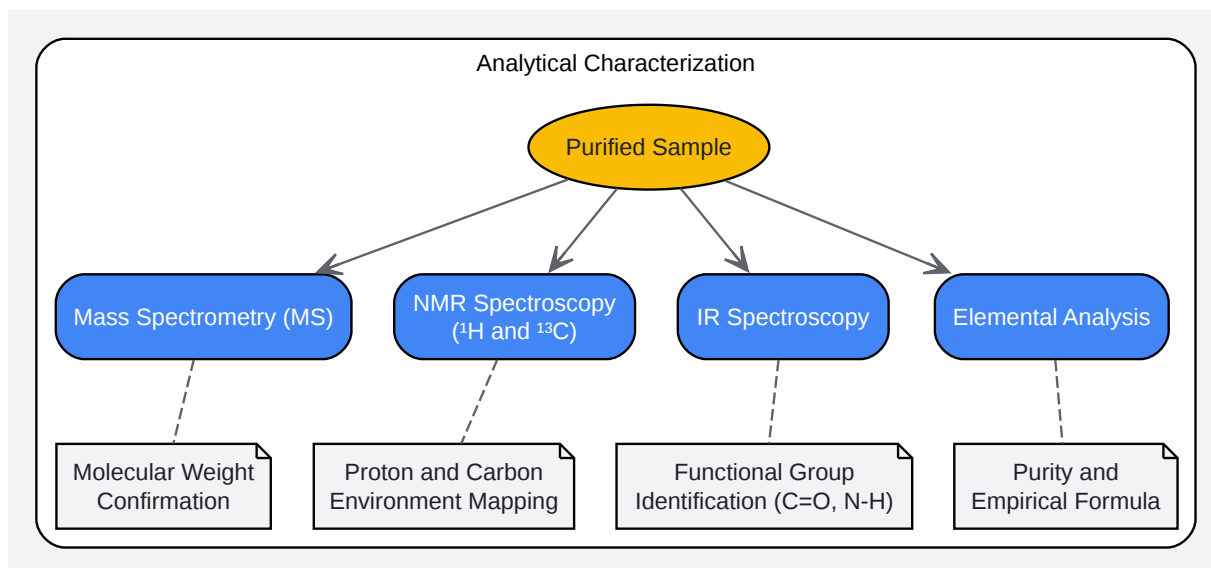
Methodology:

- **Reaction Setup:** To a solution of the 2-aminothiophenol precursor in an appropriate inert solvent (e.g., toluene or THF), a phosgene equivalent such as triphosgene is added portion-wise at a controlled temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Workup:** Upon completion, the reaction mixture is carefully quenched with water or a mild basic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **4,7-Dichlorobenzo[d]thiazol-2(3H)-one**.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.



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Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the proton attached to the nitrogen atom. The chemical shifts and coupling patterns would confirm the substitution pattern.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons bearing chlorine atoms, and other carbons in the aromatic system.

Mass Spectrometry (MS):

- Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to the calculated molecular weight (220.08 g/mol), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy:

- The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:
 - N-H stretching vibration (around 3200-3400 cm^{-1}).
 - C=O (carbonyl) stretching vibration of the lactam (around 1680-1720 cm^{-1}).
 - C=C aromatic stretching vibrations (around 1450-1600 cm^{-1}).
 - C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm^{-1}).

Potential Applications and Signaling Pathways

Benzothiazole and benzothiazolone scaffolds are present in a wide range of biologically active compounds and functional materials. Derivatives are known to exhibit activities including antimicrobial, anticancer, and antifungal properties.[4][5] For instance, certain benzothiazole derivatives have been investigated as antitumor agents and PET imaging agents.[4] However, at the time of this writing, no specific biological activities or associated signaling pathways have been reported in the literature for **4,7-Dichlorobenzo[d]thiazol-2(3H)-one**. Further research is required to elucidate its pharmacological profile and potential mechanisms of action.

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